molecular formula C19H17N3O2 B6027794 N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-indole-7-carboxamide

N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-indole-7-carboxamide

Cat. No.: B6027794
M. Wt: 319.4 g/mol
InChI Key: KEGCJJWHOKWJPC-MTJSOVHGSA-N
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Description

N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-indole-7-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that combines an indole core with a hydroxyphenyl and a prop-2-enyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-indole-7-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate specific reaction steps, and advanced purification techniques like chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-indole-7-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the double bonds or reduce the carbonyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield an aldehyde or ketone, while substitution reactions can introduce halogens or nitro groups onto the indole ring .

Mechanism of Action

The mechanism of action of N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-indole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-indole-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .

Properties

IUPAC Name

N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-2-5-14-7-3-8-15(18(14)23)12-21-22-19(24)16-9-4-6-13-10-11-20-17(13)16/h2-4,6-12,20,23H,1,5H2,(H,22,24)/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGCJJWHOKWJPC-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC=CC3=C2NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N\NC(=O)C2=CC=CC3=C2NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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